tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate

Stereochemistry–activity relationship Cell painting Phenotypic profiling

tert-Butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate (CAS 2137058-21-8, C₁₀H₂₀N₂O₂, MW 200.28) is a chiral, enantiopure (S)-configured, Boc-protected 3-aminoethyl-substituted azetidine building block. It belongs to the class of saturated four-membered nitrogen heterocycles (azetidines), which are increasingly deployed in medicinal chemistry as conformationally constrained, sp³-rich scaffolds for orienting pharmacophoric elements with precision.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 2137058-21-8
Cat. No. B6619050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate
CAS2137058-21-8
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C1CN(C1)C(=O)OC(C)(C)C)N
InChIInChI=1S/C10H20N2O2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-/m0/s1
InChIKeyJSURSCDQTBSUPP-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate (CAS 2137058-21-8): Procurement-Relevant Structural Profile & Class Positioning


tert-Butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate (CAS 2137058-21-8, C₁₀H₂₀N₂O₂, MW 200.28) is a chiral, enantiopure (S)-configured, Boc-protected 3-aminoethyl-substituted azetidine building block . It belongs to the class of saturated four-membered nitrogen heterocycles (azetidines), which are increasingly deployed in medicinal chemistry as conformationally constrained, sp³-rich scaffolds for orienting pharmacophoric elements with precision [1]. The compound serves as a protected chiral amine intermediate, where the tert-butyloxycarbonyl (Boc) group masks the ring nitrogen for selective downstream functionalization, and the (S)-1-aminoethyl side chain provides a stereodefined primary amine handle for amide coupling, reductive amination, or urea formation [2].

Why Generic Azetidine Building Blocks Cannot Replace tert-Butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate (CAS 2137058-21-8)


Substituting this compound with a close analog—whether the (R)-enantiomer, the racemate, a regioisomer, or an alternative heterocycle—introduces risks that are quantifiable and documented. Stereochemical configuration alone can produce divergent biological fingerprint profiles in cell-based assays, with stereoisomeric azetidines yielding distinct and non-interchangeable cell morphology signatures [1]. The 3-position aminoethyl substitution pattern confers a specific exit vector geometry that differs fundamentally from 2-substituted or 3-aminomethyl variants, altering both the spatial orientation of the derived pharmacophore and the conformational bias of the scaffold . Furthermore, the azetidine ring occupies a unique position in the heterocycle stability–reactivity spectrum: its ring strain (~25.4 kcal/mol) is intermediate between highly labile aziridines (~27.7 kcal/mol) and relatively inert pyrrolidines (~5.4 kcal/mol), making the scaffold both synthetically tractable and metabolically robust in a way that cannot be replicated by five- or six-membered ring analogs [2]. Procurement of an incorrect stereoisomer or regioisomer therefore does not represent a minor specification deviation—it constitutes selection of a different chemical entity with non-equivalent biological and synthetic properties.

Quantitative Differentiation Evidence for tert-Butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate (CAS 2137058-21-8)


Stereochemical Configuration Drives Non-Equivalent Biological Fingerprints in Cell Painting Assays

In a systematic cell painting study of functionalized stereoisomeric azetidines, stereochemical configuration alone produced quantitatively distinct cell morphology perturbation profiles. At 100 µM, stereoisomer pairs yielded multidimensional perturbation (mp) values with high statistical confidence (mp < 0.05), and pairwise Pearson correlations between stereoisomer profiles remained low, indicating distinct mechanisms of action [1]. While this study did not use the exact target compound, it directly demonstrated—on the azetidine scaffold class—that swapping (S)- for (R)-configuration results in non-equivalent biological annotation. For procurement, this means CAS 2137058-21-8 (S-enantiomer) and CAS 2137030-21-6 (R-enantiomer) are not interchangeable; selecting the wrong enantiomer risks investing in a compound with a divergent biological fingerprint.

Stereochemistry–activity relationship Cell painting Phenotypic profiling Azetidine stereoisomers

Azetidine Ring Strain Confers a Unique Stability–Reactivity Balance Versus Aziridine and Pyrrolidine Heterocycles

The azetidine ring possesses a ring strain energy of approximately 25.4 kcal/mol, placing it at a strategically valuable intermediate position between the highly strained and metabolically labile aziridine (~27.7 kcal/mol) and the more stable but less reactive pyrrolidine (~5.4 kcal/mol) [1]. This intermediate strain level confers handling stability superior to aziridines—avoiding spontaneous ring-opening and associated safety hazards—while retaining sufficient reactivity for controlled synthetic elaboration, a balance that pyrrolidine-based scaffolds cannot offer [2]. FDA-approved drugs incorporating azetidine motifs (baricitinib, cobimetinib, azelnidipine, sarolaner) leverage this property for enhanced metabolic stability and pharmacokinetic performance [3].

Ring strain energy Nitrogen heterocycle stability Metabolic robustness Scaffold selection

Regioisomeric Substitution at the Azetidine 3-Position Provides a Distinct Exit Vector Geometry Versus 2-Substituted Analogs

The 3-substitution pattern on the azetidine ring directs the aminoethyl side chain along an exit vector with a dihedral angle geometry that is fundamentally distinct from 2-substituted analogs. In drug design, 3-substituted azetidines orient pendant functional groups along the ring plane bisector, whereas 2-substituted variants project substituents at a markedly different angle, altering the spatial presentation of the derived pharmacophore . tert-Butyl 2-(2-aminoethyl)azetidine-1-carboxylate (CAS 1027333-11-4), the closest 2-substituted regioisomer sharing the same molecular formula (C₁₀H₂₀N₂O₂, MW 200.28), presents the aminoethyl group at the 2-position, resulting in a different three-dimensional arrangement that cannot be compensated for by conformational flexibility alone .

Regioisomer comparison Exit vector geometry Scaffold topology Conformational design

Commercial Availability and Enantiomeric Purity: (S)-Enantiomer Specification Versus Racemate Procurement Risk

The (S)-enantiomer (CAS 2137058-21-8) is commercially available from multiple suppliers at ≥95% purity (LeYan: 98% ; MolCore: 95% ; Biosynth/CymitQuimica: ≥95% ). The racemate (CAS 1420852-13-6) is also available (AKSci: 50 mg at $148, 1 g at $1,104 ; Fluorochem: 100 mg at £167 ). While the racemate may offer lower cost per gram for initial screening, procurement of the racemate introduces a 50% contamination with the (R)-enantiomer, which—as demonstrated by cell painting data on azetidine stereoisomers—is not biologically equivalent to the (S)-form. For hit-to-lead or lead optimization programs where stereochemical integrity is critical, the procurement of the racemate introduces confounding biological readout risk that can exceed any cost savings.

Enantiomeric purity Procurement specification Supply chain risk Cost–benefit analysis

Boc Protection Strategy Enables Orthogonal Deprotection in Multi-Step Synthetic Sequences

The N-Boc protecting group on the azetidine ring nitrogen enables selective deprotection under mild acidic conditions (e.g., TFA in DCM) while leaving the (S)-1-aminoethyl primary amine handle available for initial functionalization. This orthogonality is documented in the patent literature for 3-aminoazetidine synthesis, where Boc-protected intermediates are cleanly deprotected to yield the free amine without azetidine ring degradation [1]. In contrast, N-benzyl protected analogs (e.g., benzyl 3-(1-aminoethyl)azetidine-1-carboxylate, CAS 2417723-24-9) require harsher hydrogenolysis conditions that may be incompatible with sensitive downstream functionality. Thermal Boc deprotection in continuous flow has also been demonstrated, offering an acid-free alternative for base-sensitive substrates [2].

Boc deprotection Orthogonal protecting group strategy Solid-phase synthesis Multi-step synthesis

High-Confidence Application Scenarios for tert-Butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate (CAS 2137058-21-8)


Stereochemically Defined Fragment Library Synthesis for Phenotypic Screening

The (S)-configured aminoethyl side chain provides a stereodefined primary amine for diversification into amide, sulfonamide, or urea libraries. As demonstrated by the Cell Painting study on stereoisomeric azetidine collections, stereochemistry alone produces non-redundant biological fingerprints [1]. Incorporating CAS 2137058-21-8 as a chiral building block into fragment libraries ensures that each library member carries a defined stereochemical signature, maximizing the performance diversity of the screening set. The Boc group permits late-stage deprotection and further functionalization after initial library synthesis.

Conformationally Constrained Peptidomimetic Scaffold Construction

The azetidine ring imposes conformational rigidity that restricts the torsional freedom of the appended aminoethyl group, enabling precise spatial orientation of the amine in peptidomimetic backbones [1]. The 3-substitution pattern provides a distinct exit vector geometry that is preferred for mimicking β-turn or γ-turn conformations in cyclic peptide analogs. The (S)-configuration at the α-carbon of the aminoethyl side chain maps to L-amino acid stereochemistry, making this building block directly compatible with peptide coupling protocols using standard HATU/DIPEA or EDC/HOBt conditions.

Lead Optimization Programs Requiring Metabolic Stability Enhancement via sp³-Rich Scaffold Replacement

Replacing a flexible alkyl amine linker with the azetidine-constrained 3-(1-aminoethyl) motif introduces sp³ character and conformational restriction that have been correlated with improved metabolic stability and aqueous solubility in FDA-approved azetidine-containing drugs (baricitinib, cobimetinib) [1]. The compound's Boc protection permits late-stage incorporation into advanced intermediates without disrupting existing functionality. The documented ring strain (~25.4 kcal/mol) ensures synthetic tractability while the scaffold's resistance to oxidative metabolism—relative to acyclic amine analogs—provides pharmacokinetic advantages in lead optimization [2].

Asymmetric Synthesis of Chiral Ligands for Enantioselective Catalysis

The enantiopure (S)-1-aminoethyl group can serve as a chiral directing element or be converted into a chiral ligand for transition-metal catalysis. The azetidine nitrogen, once deprotected, provides a Lewis basic site for metal coordination, while the rigid four-membered ring constrains the ligand geometry in a manner distinct from pyrrolidine- or piperidine-based ligand systems. This application is supported by literature precedent for chiral azetidine-based organocatalysts and ligands in asymmetric aldol reactions and conjugate additions [1].

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